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Compound of Interest

Compound Name: 2-Hydroxy Probenecid-d6

Cat. No.: B15145077

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial
availability and research applications of 2-Hydroxy Probenecid-d6. This deuterated analog of
a primary probenecid metabolite is a critical tool for pharmacokinetic and metabolic studies,
offering enhanced accuracy in bioanalytical assays.

Commercial Suppliers and Product Specifications

2-Hydroxy Probenecid-d6 is available from various specialized chemical suppliers catering to
the research and development community. While availability and product specifications are
subject to change, the following provides a summary of typical product information.
Researchers are advised to request certificates of analysis from suppliers for the most accurate
and up-to-date data.

Molecular
. Catalog Molecular .
Supplier CAS Number Weight ( g/mol
Number Formula )
Veeprho DVE001348 1330180-97-6 C13H13DsNOsS 307.40

Note: This table is not exhaustive and represents a snapshot of available information. It is
recommended to contact suppliers directly for current specifications, including purity and
isotopic enrichment.
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The Role of 2-Hydroxy Probenecid-d6 in Research

2-Hydroxy Probenecid-d6 serves as an ideal internal standard for the quantification of
probenecid and its metabolites in biological matrices using liquid chromatography-mass
spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a gold-
standard technique in bioanalysis, as it corrects for variability in sample preparation and
instrument response, leading to more accurate and precise results.

Probenecid itself is a uricosuric agent used in the treatment of gout.[2] It functions by inhibiting
the renal tubular reabsorption of uric acid.[2] Understanding the pharmacokinetics of
probenecid and its metabolites, such as 2-Hydroxy Probenecid, is crucial for optimizing its
therapeutic use and investigating potential drug-drug interactions.

Experimental Protocol: Quantification of Probenecid
in Human Plasma by LC-MS/MS using a Deuterated
Internal Standard

The following is a representative, detailed methodology for the analysis of probenecid in human
plasma. While this protocol does not explicitly name 2-Hydroxy Probenecid-d6, it outlines the
standard procedures for which this deuterated compound would be the appropriate internal
standard.

Sample Preparation (Solid-Phase Extraction)[3]

e To 90 pL of human plasma, add 10 pL of the internal standard working solution (2-Hydroxy
Probenecid-d6 in a suitable solvent).

e Vortex the sample for 30 seconds.
e Dilute the sample with 500 L of 0.2% formic acid in water and mix for 30 seconds.

» Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent Bond Elute 96-well plate)
with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

o Load the diluted plasma sample onto the conditioned SPE cartridge.

e Wash the cartridge with 2 mL of 5% methanol in water.
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Elute the analyte and internal standard with 1 mL of 1% formic acid in methanol, followed by
1 mL of 80% acetonitrile in water.

Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.

Reconstitute the residue in 150 pL of a mobile phase-like solution (e.g., 60:40 v/v mixture of
0.1% formic acid in water and methanol).

Centrifuge the reconstituted sample at 3500 rpm for 5 minutes.

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions|[3]

e Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 pm)

Mobile Phase A: 0.05% Formic Acid in Water

Mobile Phase B: 0.05% Formic Acid in Methanol

Flow Rate: 0.2 mL/min

Gradient:

o Start with 35% B

o Increase to 70% B over 6 minutes

Injection Volume: 5 pL

Mass Spectrometry Conditions (Triple Quadrupole)[3]

¢ lonization Mode: Electrospray lonization (ESI), Positive
e Scan Type: Multiple Reaction Monitoring (MRM)
e MRM Transitions:

o Probenecid: To be determined by direct infusion and optimization.
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o 2-Hydroxy Probenecid-d6 (Internal Standard): To be determined by direct infusion and
optimization.

e Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, heating
gas, interface temperature, etc.).

Visualizing the Experimental Workflow and
Probenecid's Mechanism of Action

To better understand the processes involved, the following diagrams, generated using the DOT
language, illustrate the experimental workflow and the signaling pathway of probenecid.
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Figure 1. Experimental workflow for the bioanalysis of probenecid.
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Figure 2. Probenecid's mechanism of action in the renal tubule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to 2-Hydroxy Probenecid-d6 for
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145077#commercial-suppliers-of-2-hydroxy-
probenecid-d6-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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